2-Methylfuran-3-carboxamide

Description

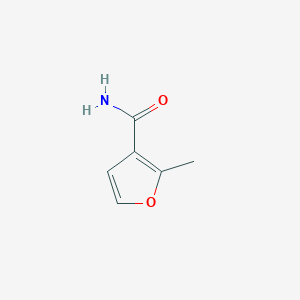

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBBUFJNINBPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444592 |

Source

|

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22727-22-6 |

Source

|

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylfuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran-3-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs—including 2-methylfuran, 2-methylfuran-3-carboxylic acid, and various furan carboxamides—to provide a comprehensive theoretical and predictive overview of its physical and chemical properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into its expected characteristics, potential synthetic routes, and safety considerations.

Introduction: The Furan Carboxamide Scaffold in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its aromaticity, hydrogen bonding capabilities, and versatile reactivity. When functionalized with a carboxamide group, the resulting furan carboxamide moiety becomes a potent pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Furan-2-carboxamides, for instance, have been investigated for their antibiofilm properties against pathogenic bacteria like Pseudomonas aeruginosa.[1] The strategic placement of a methyl group, as in this compound, is anticipated to modulate the compound's electronic profile, lipophilicity, and metabolic stability, making it a molecule of significant interest for structure-activity relationship (SAR) studies.

This guide will extrapolate the expected properties of this compound, providing a robust starting point for its synthesis, characterization, and application in research settings.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. Therefore, the following properties are predicted based on the known characteristics of its parent structures: 2-methylfuran, 2-methylfuran-3-carboxylic acid, and related amides.

Structural and Molecular Data

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₆H₇NO₂ | Based on the structure (C₅H₅O from the 2-methylfuran core + CONH₂ group). |

| Molecular Weight | 125.13 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | Standard nomenclature. |

| CAS Number | Not readily available | Indicates the compound is not commonly indexed in major chemical databases. |

| Appearance | White to off-white or light brown solid. | The parent acid, 2-methylfuran-3-carboxylic acid, is a solid. Amide derivatives are typically crystalline solids at room temperature. |

Predicted Physical Properties

| Property | Predicted Value / Information | Rationale |

| Melting Point | >100 °C (likely in the range of 120-180 °C) | The parent acid is a solid, and the introduction of the amide group, capable of strong intermolecular hydrogen bonding, will significantly increase the melting point compared to liquid 2-methylfuran. |

| Boiling Point | >300 °C (with potential decomposition) | High due to strong hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxamide group will impart some water solubility, but the furan ring and methyl group contribute to its lipophilic character. 2-methylfuran itself has low water solubility (<1 mg/mL).[2] |

| pKa | ~17 (Amide N-H) | The amide proton is weakly acidic. The furan ring is a weak base. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid, which is commercially available. A standard two-step, one-pot amidation procedure is the most field-proven and reliable method.

Rationale for Synthetic Strategy

Direct amidation of a carboxylic acid with ammonia is possible but requires harsh conditions (high temperature and pressure). A more controlled and efficient laboratory-scale synthesis involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an ammonia source. Carbonyldiimidazole (CDI) is an excellent choice for an activating agent as its byproducts (imidazole and CO₂) are easily removed.

Experimental Workflow: Synthesis of this compound

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Protocol

-

Activation: Dissolve 1.0 equivalent of 2-methylfuran-3-carboxylic acid in anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of carbonyldiimidazole (CDI) portion-wise.

-

Intermediate Formation: Heat the reaction mixture to 45-50 °C and stir for 2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution. This step forms the highly reactive acylimidazolide intermediate.

-

Amidation: Cool the reaction mixture to room temperature. Add an excess (3-5 equivalents) of concentrated aqueous ammonium hydroxide dropwise.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Predicted Spectroscopic Data

Characterization of the final product is critical. The following are the expected spectroscopic signatures for this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm. - Furan Protons (C4-H, C5-H): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. - Amide Protons (-NH₂): Two broad singlets (or one broad singlet for both) in the downfield region, typically δ 5.5-8.0 ppm, which are D₂O exchangeable. |

| ¹³C NMR | - Methyl Carbon (-CH₃): An aliphatic signal around δ 10-15 ppm. - Furan Carbons: Four signals in the range of δ 110-160 ppm. - Carbonyl Carbon (-C=O): A downfield signal around δ 165-175 ppm. |

| FTIR (cm⁻¹) | - N-H Stretch: Two distinct peaks (for primary amide) in the range of 3100-3500 cm⁻¹. - C-H Stretch (Aromatic/Alkene): Peaks just above 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A peak around 1600-1640 cm⁻¹. |

| Mass Spec (MS) | - [M]⁺: Expected molecular ion peak at m/z = 125.13. - [M+H]⁺: Expected peak at m/z = 126.14 in ESI positive mode. |

Chemical Reactivity and Stability

Stability

The compound is expected to be stable under standard laboratory conditions. However, like many furan derivatives, it may be susceptible to degradation under strongly acidic conditions, which can cause ring-opening. It should be stored in a cool, dry place away from strong oxidizing agents.

Reactivity

The reactivity of this compound is dictated by its three key functional components: the furan ring, the methyl group, and the carboxamide group.

Caption: Logical relationship of reactive sites and potential chemical transformations.

-

Furan Ring: The electron-rich furan ring is susceptible to electrophilic aromatic substitution , primarily at the C5 position, which is the most activated site. It can also participate as the diene in Diels-Alder reactions .

-

Carboxamide Group: The amide can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be dehydrated to the corresponding nitrile using reagents like P₂O₅ or trifluoroacetic anhydride.

-

Methyl Group: The methyl group is relatively unreactive but can undergo oxidation under strong oxidizing conditions.

Safety and Handling

While no specific safety data exists for this compound, a conservative approach based on related compounds is mandatory.

-

2-Methylfuran: Classified as a flammable liquid, toxic if swallowed, and fatal if inhaled.[3][4]

-

Methyl 2-methylfuran-3-carboxylate: May cause skin, eye, and respiratory irritation.[5]

-

2-Methylfuran-3-carboxylic acid: Causes severe skin burns and eye damage.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[3][4]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule. Based on this in-depth analysis of its structural analogs, it is predicted to be a stable, crystalline solid with versatile chemical reactivity. The synthetic route proposed herein is robust and based on well-established chemical principles, providing a clear path for its preparation. For scientists in drug discovery, the furan carboxamide scaffold offers a promising starting point for developing novel therapeutics, particularly in the anti-infective space.[1] Future experimental validation of the properties outlined in this guide will be invaluable to the scientific community.

References

-

Wikipedia. (n.d.). 2-Methylfuran. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). Retrieved from [Link]

-

Pace, V. (2024). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

-

Orellana-Pizarro, C., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Retrieved from [Link]

-

Jia, M., et al. (2018). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylfuran-3-carbaldehyde. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methylfuran-3-carboxamide

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the molecular structure of 2-Methylfuran-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in bioactive molecules. A precise understanding of its molecular structure is paramount for rational drug design and the development of novel materials. Spectroscopic analysis provides the foundational data for this structural elucidation. This guide will detail the expected spectroscopic data for this compound, drawing upon established principles and data from analogous furan derivatives.[1][2][3][4][5]

Molecular Structure and Spectroscopic Correlation

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. The interplay of the furan ring, the methyl group, and the carboxamide functionality dictates the unique spectroscopic fingerprint of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.[6]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 1H | H-5 |

| ~6.30 | d | 1H | H-4 |

| ~6.00 | br s | 2H | -NH₂ |

| ~2.40 | s | 3H | -CH₃ |

Interpretation:

-

The two furan protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent oxygen atom and the carboxamide group.

-

The amide protons (-NH₂) will likely appear as a broad singlet, and their chemical shift can be solvent-dependent.

-

The methyl protons (-CH₃) will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol:

The sample preparation and data acquisition are similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxamide) |

| ~150 | C-2 |

| ~140 | C-5 |

| ~120 | C-3 |

| ~110 | C-4 |

| ~14 | -CH₃ |

Interpretation:

-

The carbonyl carbon of the carboxamide group is expected at the most downfield position.

-

The furan ring carbons will have distinct chemical shifts based on their electronic environment. C-2, being attached to both the oxygen and the methyl group, and C-5, adjacent to the oxygen, will be the most downfield of the ring carbons.[7]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amide (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic (furan) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1680 | C=O stretch | Amide (Amide I) |

| ~1600 | N-H bend | Amide (Amide II) |

| 1580-1450 | C=C stretch | Aromatic (furan) |

Interpretation:

-

The presence of two bands in the N-H stretching region is characteristic of a primary amide.

-

The strong absorption around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group.[8]

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the furan ring.[4]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft technique that typically preserves the molecular ion.[1]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted MS Data (EI):

-

Molecular Ion (M⁺): m/z = 125.13

-

Key Fragments:

-

m/z = 110 (Loss of -NH)

-

m/z = 95 (Loss of -C=O)

-

m/z = 82 (Furan ring fragment)

-

m/z = 44 (Carboxamide fragment, [CONH₂]⁺)

-

Interpretation:

The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides valuable structural information, with characteristic losses of the amide and carbonyl functionalities.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals for furan protons (~7.30 and ~6.30 ppm), amide protons (~6.00 ppm), and methyl protons (~2.40 ppm). |

| ¹³C NMR | Carbonyl signal (~165 ppm) and distinct signals for the five furan carbons and the methyl carbon. |

| IR | N-H stretches (3400-3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (1580-1450 cm⁻¹). |

| MS | Molecular ion at m/z 125, with characteristic fragments corresponding to the loss of amide and carbonyl groups. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The integration of data from NMR, IR, and MS allows for an unambiguous assignment of its molecular structure, a critical step in its further development for pharmaceutical or material science applications. The provided protocols and interpretations are based on established principles and data from closely related furan derivatives, ensuring a high degree of confidence in the predicted spectroscopic characteristics.

References

-

Schulz, H., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1215. [Link]

-

SCIENCE & INNOVATION. (2023). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 2(11). [Link]

-

Leclerc, N., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(1), M1209. [Link]

-

Green, J. H. S., & Harrison, D. J. (1977). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843-848. [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link]

-

Pfleger, N., et al. (2018). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 31(11), 1195-1204. [Link]

-

Pfleger, N., et al. (2018). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 31(11), 1195-1204. [Link]

-

ResearchGate. (n.d.). A new furan carboxamide and two potential precursors from a terrestrial streptomycete. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

-

Ramirez-Prada, J., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 43-56. [Link]

-

PubChemLite. (n.d.). Methyl 2-methylfuran-3-carboxylate (C7H8O3). Retrieved from [Link]

-

NIST. (n.d.). Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

-

MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1298. [Link]

-

NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

-

Fringuelli, F., et al. (1974). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 96(4), 1165-1167. [Link]

-

Utrecht University. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114486. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scientists.uz [scientists.uz]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Potential Biological Activities of 2-Methylfuran-3-carboxamide

Foreword: Unveiling the Potential of a Novel Furan Scaffold

In the landscape of medicinal chemistry, the furan ring stands as a privileged scaffold, a five-membered aromatic heterocycle that is a cornerstone in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide delves into the untapped potential of a specific, lesser-explored derivative: 2-Methylfuran-3-carboxamide. While direct extensive research on this molecule is nascent, a comprehensive analysis of its constituent moieties—the furan core, the carboxamide group, and the methyl substituent—provides a strong foundation for predicting its biological activities and charting a course for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework and detailed experimental roadmaps to explore the therapeutic promise of this novel compound.

The Furan Carboxamide Moiety: A Proven Pharmacophore

The furan nucleus is a recurring motif in compounds exhibiting a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the furan ring allows it to act as a bioisostere for other aromatic systems, like the phenyl ring, while offering distinct electronic characteristics that can be fine-tuned through substitution.[1]

The introduction of a carboxamide group at the 3-position of the furan ring is a key structural feature. Carboxamides are prevalent in drug molecules due to their ability to form hydrogen bonds, a critical interaction for receptor binding.[1] Furan-2-carboxamide derivatives, for instance, have demonstrated significant antiproliferative activity against various cancer cell lines.[4] Furthermore, the strategic placement of substituents on the furan ring and the carboxamide nitrogen can dramatically influence the compound's biological activity.

The Influence of 2-Methyl Substitution: A Double-Edged Sword

The presence of a methyl group at the 2-position of the furan ring in this compound is significant. While 2-methylfuran is a naturally occurring compound found in some foods, toxicological studies have indicated potential for hepatocarcinogenicity at high doses, though likely through a non-genotoxic mechanism.[5] This underscores the importance of careful toxicological evaluation in any drug development program involving this scaffold.

From a medicinal chemistry perspective, the methyl group can confer several advantages. It can enhance metabolic stability by blocking a site of potential oxidation. It can also provide steric bulk that may improve binding selectivity for a target protein. The electron-donating nature of the methyl group can also modulate the electronic properties of the furan ring, potentially influencing its reactivity and interactions with biological targets.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the activities of related furan carboxamides and the influence of the methyl group, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

-

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. The furan ring is a known pharmacophore in anticancer agents, and carboxamide moieties can facilitate binding to key enzymes or receptors involved in cell proliferation.[4][6]

-

Potential Mechanism: Inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt or MAPK pathways. It could also potentially act as a tubulin polymerization inhibitor, a mechanism observed in other furan-based compounds.[4]

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial and Antibiofilm Activity

-

Hypothesis: The compound may possess antibacterial or antifungal properties. Furan derivatives have a long history as antimicrobial agents.[3][7] The carboxamide group can enhance these properties by providing additional hydrogen bonding opportunities with microbial enzymes.

-

Potential Mechanism: Disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication. Recent studies on furan-2-carboxamides have also highlighted their potential as antibiofilm agents by interfering with quorum sensing pathways.[8]

Caption: Proposed antibiofilm mechanism via quorum sensing inhibition.

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized activities, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and mechanistic assays.

In Vitro Cytotoxicity Screening

-

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

-

Methodology: MTT Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

-

Methodology: Broth Microdilution

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

| Experiment | Method | Endpoint | Potential Outcome |

| In Vitro Cytotoxicity | MTT Assay | IC₅₀ | Determination of cytotoxic potency against cancer cell lines. |

| Antimicrobial Susceptibility | Broth Microdilution | MIC | Identification of antibacterial and/or antifungal activity. |

Mechanistic Studies: Cell Cycle and Apoptosis Analysis

-

Objective: If significant cytotoxicity is observed, to investigate the underlying mechanism by analyzing the effects on the cell cycle and apoptosis.

-

Methodology: Flow Cytometry

-

Cell Treatment: Treat the cancer cell line of interest with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining:

-

For Cell Cycle: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

For Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation in a particular phase suggests cell cycle arrest.

-

Apoptosis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

-

Caption: Experimental workflow for evaluating this compound.

Summary and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on a systematic analysis of its structural components, we have predicted promising avenues for investigation, particularly in the realms of oncology and infectious diseases. The experimental protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound.

Future research should focus on:

-

Synthesis of Analogs: Exploring structure-activity relationships (SAR) by synthesizing derivatives with modifications to the furan ring, the carboxamide linker, and the N-substituent.

-

In Vivo Efficacy Studies: If promising in vitro activity is confirmed, progressing to animal models to evaluate efficacy and safety.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific molecular targets of this compound.

The journey from a novel molecule to a therapeutic agent is long and challenging, but the foundational knowledge of the furan carboxamide scaffold suggests that this compound is a worthy candidate for further investigation.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2021). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 26(23), 7129. [Link]

-

Al-Muraikhi, A., Al-Thani, N., & Al-Tamimi, M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

-

Gao, Y., Jones, M. K., & Harran, P. G. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances, 15(1), 1-10. [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research, 12(22), 1-10. [Link]

-

Usman, M., & Salihu, A. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 4(1), 1-5. [Link]

-

Sen, S., De, B., & Bhowmik, R. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]

-

Orozco-Castañeda, H. J., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Wang, J., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Acta Pharmaceutica Sinica B, 12(8), 3379-3390. [Link]

-

Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Nakae, D., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Journal of Toxicologic Pathology, 35(3), 245-257. [Link]

-

Reddy, T. R., et al. (2015). Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion. Organic Letters, 17(15), 3786-3789. [Link]

-

Rosnes, S., et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. [Link]

-

Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

-

Mugnaini, C., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544. [Link]

-

Earle, C. O., & Glazer, R. I. (1988). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 37(15), 2941-2947. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biojournals.us [biojournals.us]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 2-Methylfuran-3-carboxamide in Medicinal Chemistry

Introduction: The Allure of the Furan Core

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including the capacity for both hydrogen bonding and non-polar interactions, contribute to its ability to modulate the activity of a diverse range of biological targets.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into a specific, yet increasingly important, furan-based scaffold: 2-methylfuran-3-carboxamide. We will explore its synthetic tractability, dissect the nuances of its structure-activity relationships through the lens of related compounds, and illuminate its potential in modern drug discovery.

The this compound Core: A Strategic Design Element

The this compound scaffold presents a unique combination of structural features that are highly attractive for medicinal chemistry applications. The methyl group at the 2-position can provide a valuable handle for probing hydrophobic pockets within a target protein and can also influence the electronic nature of the furan ring. The carboxamide at the 3-position is a versatile functional group, capable of participating in a variety of hydrogen bond interactions as both a donor and an acceptor. This dual nature allows for the formation of robust interactions with protein backbones and side chains, contributing to high binding affinity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives is generally accessible through established synthetic methodologies. A common and effective approach involves the coupling of a 2-methylfuran-3-carboxylic acid intermediate with a desired amine.

Experimental Protocol: General Amide Coupling

Objective: To synthesize a library of this compound analogs for structure-activity relationship studies.

Materials:

-

2-Methylfuran-3-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent (e.g., HATU, DCC)

-

A diverse library of primary and secondary amines

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylfuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF. To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

-

Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 equivalents). The reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Biological Applications and Structure-Activity Relationships (SAR)

While dedicated medicinal chemistry campaigns on the this compound scaffold are not extensively reported in publicly available literature, valuable insights can be gleaned from studies on closely related furan-carboxamide analogs.

Anticancer Activity: Targeting Topoisomerases and Kinases

Derivatives of furan-3-carboxamide fused to an anthraquinone scaffold have shown potent antitumor activity.[2] In these systems, the carboxamide moiety was found to be critical for cytotoxicity.[2] This suggests that the this compound core could serve as a key pharmacophore for developing novel anticancer agents. The carboxamide group likely forms crucial hydrogen bonds within the active site of target enzymes, such as topoisomerases.

| Compound Class | Target | Key SAR Findings | Reference |

| Anthra[2,3-b]furan-3-carboxamides | Topoisomerase I | The 4,11-dihydroxy groups and the carboxamide moiety are critical for cytotoxicity. The substituent at the 2-position of the furan ring is not essential. | [2] |

| Furan-2-carboxamides | Topoisomerase II | The presence of an anthraquinone moiety attached to the carboxamide enhances anticancer activity against human colon cancer cell lines. | [3] |

| Furo[2,3-d]pyrimidines | VEGFR-2 | Modifications on the furopyrimidine core significantly impact inhibitory activity, with some derivatives showing potency comparable to sorafenib. | [4] |

Logical Workflow for Anticancer Drug Discovery with this compound:

Caption: A streamlined workflow for the discovery of anticancer agents based on the this compound scaffold.

Antibiofilm Activity: Quorum Sensing Inhibition

A diversity-oriented synthesis of furan-2-carboxamides has identified potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[5][6][7][8] These compounds are thought to act by inhibiting the LasR quorum-sensing system. Although the carboxamide is at the 2-position in these studies, the findings highlight the potential of the furan-carboxamide motif to disrupt bacterial communication. The ability to modulate the linker and substituents attached to the carboxamide provides a clear path for optimizing activity.

Signaling Pathway of LasR Quorum Sensing Inhibition:

Caption: Proposed mechanism of action for this compound analogs as quorum sensing inhibitors targeting the LasR receptor in P. aeruginosa.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific data for this compound is scarce, general principles of medicinal chemistry suggest that this scaffold possesses favorable drug-like properties. The furan ring can undergo metabolic oxidation, and the nature and position of substituents can significantly influence the rate and site of metabolism. For instance, the toxicity of 2-methylfuran has been linked to its metabolic activation by cytochrome P450 enzymes.[7] Careful consideration of metabolic stability during the design of analogs is therefore crucial.

Predicted ADMET Profile (Hypothetical):

| Parameter | Predicted Property | Rationale |

| Absorption | Good oral bioavailability | The relatively small size and moderate lipophilicity of the core scaffold are generally favorable for absorption. |

| Distribution | Moderate volume of distribution | The scaffold has the potential for both polar and non-polar interactions, suggesting distribution into various tissues. |

| Metabolism | Susceptible to oxidation | The furan ring and the methyl group are potential sites for cytochrome P450-mediated oxidation. |

| Excretion | Likely renal and/or biliary | Metabolites are expected to be more polar and excreted through urine or feces. |

| Toxicity | Potential for hepatotoxicity | Based on data for 2-methylfuran, metabolic activation could lead to reactive intermediates. |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the versatility of the carboxamide functional group provide a rich platform for generating diverse chemical libraries. While direct research on this specific core is emerging, the wealth of information on related furan-carboxamides strongly suggests its potential in oncology and infectious diseases.

Future research should focus on:

-

Systematic SAR studies: Elucidating the precise structural requirements for activity against specific biological targets.

-

Target identification: Uncovering the molecular targets of active compounds to understand their mechanism of action.

-

Pharmacokinetic profiling: Evaluating the ADME/Tox properties of lead compounds to guide optimization efforts.

References

- Shchekotikhin, A. E., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 148, 266-281.

- Lara-Ramírez, L. G., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879.

- Gangjee, A., et al. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(19), 8039-8058.

- Rymbai, E. M., et al. (2019). A Review on Biological and Medicinal Significance of Furan.

- BenchChem. (2025).

- Al-Sammarra'e, A., et al. (2022). Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 909-918.

- Lara-Ramírez, L. G., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879.

- Google Patents. (1993). Preparation method of 2-methyl-3-methylthiofuran. CN1141296A.

- Scribd.

- Ravindranath, V., et al. (1984). 2-Methylfuran toxicity in rats--role of metabolic activation in vivo. Toxicology and Applied Pharmacology, 75(1), 1-11.

- ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.

- El-Sayed, N. N. E., et al. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 23(10), 2636.

- Johansson, H., et al. (2020).

- El-Gohary, N. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(5), 4489-4503.

- Abdel-Aziem, A., et al. (2022).

- Hou, Z., et al. (2012). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 55(10), 4737-4749.

- BenchChem. (2025). The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities.

- Gangjee, A., et al. (2012). Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents. Journal of Medicinal Chemistry, 55(10), 4737-49.

- PubChem. 2-Methyl-3-(methylthio)furan.

- Unadkat, J. D., et al. (1989). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 33(4), 450-455.

Sources

- 1. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 4. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylfuran toxicity in rats--role of metabolic activation in vivo. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Methylfuran-3-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Furan Moiety - A Double-Edged Sword in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a myriad of pharmacologically active agents. 2-Methylfuran-3-carboxamide, a member of this versatile family, holds significant potential in the landscape of drug development. However, the very features that make furan derivatives attractive from a therapeutic standpoint also necessitate a profound respect for their potential hazards. The inherent reactivity and metabolic pathways of the furan core, particularly its potential for bioactivation to toxic intermediates, demand a comprehensive and proactive approach to safety. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel while fostering a secure environment for innovation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Based on the data for structurally similar furan compounds, this compound should be presumed to possess a comparable hazard profile.

GHS Classification (Inferred)

While a specific GHS classification for this compound is not established, the following classifications are inferred from 2-methylfuran and furan and should be adopted as a conservative starting point.

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2][3] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. (Based on furan data) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (liver) through prolonged or repeated exposure. (Based on furan data)[6] |

Pictograms:

Signal Word: Danger

Primary Routes of Exposure and Toxicological Concerns

-

Inhalation: Due to the volatility of similar furan compounds, inhalation of vapors presents a significant risk.[7] Acute inhalation can cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema, a medical emergency.[8] Chronic inhalation may lead to systemic toxicity, particularly affecting the liver.

-

Dermal Absorption: Furan and its derivatives can be absorbed through the skin, contributing to systemic exposure.[8] Direct contact can cause skin irritation and burns.[8]

-

Ingestion: Ingestion of furan compounds can be highly toxic and potentially fatal.[2][7]

-

Eye Contact: Vapors and direct contact can cause severe eye irritation.[4]

Carcinogenicity and Genotoxicity

Furan is classified as a possible human carcinogen (IARC Group 2B).[9] Studies in animals have demonstrated that furan can cause tumors, particularly in the liver.[10] Recent studies on 2-methylfuran suggest it also has hepatocarcinogenic potential in rats.[11] Given these findings, it is imperative to treat this compound as a suspected carcinogen and minimize exposure to the lowest possible level.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls serving as the primary barrier, supplemented by appropriate PPE.

Hierarchy of Controls

The hierarchy of controls is a fundamental principle of occupational safety. For handling this compound, this hierarchy should be strictly followed.

Caption: Hierarchy of controls for managing exposure to this compound.

Mandatory Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[12][13] The sash should be kept as low as possible.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.[14]

-

Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[12]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[13] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12][13]

-

Respiratory Protection: In the event of a spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary.[12][13] All respirator users must be fit-tested and trained in accordance with institutional policies.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound on an open bench.[2]

-

Prevent Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.[2]

-

Use Non-Sparking Tools: Due to the high flammability, use tools made of non-sparking materials.[2][15]

-

Grounding and Bonding: All containers and equipment used for transferring the compound must be grounded and bonded to prevent static discharge.[2][16]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][14] Do not eat, drink, or smoke in areas where the compound is handled.[2]

Storage Requirements

-

Flammables Cabinet: Store this compound in a designated, well-ventilated flammables cabinet.[12]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

-

Temperature: Store in a cool, dry place, away from heat and direct sunlight.[2][17] Some furan derivatives require refrigeration.[12]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[16][18]

-

Container Labeling: All containers must be clearly labeled with the chemical name, hazard pictograms, and any other required information.

Section 4: Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

Spill Response

Caption: Step-by-step spill response workflow.

-

Small Spills (<100 mL):

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately and notify institutional safety personnel.[19]

-

Prevent entry into the affected area.

-

Allow only trained emergency responders to handle the cleanup.

-

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish fires.[8] Water may be ineffective.[8]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

-

Explosion Hazard: Containers may explode when heated.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][18]

First Aid Measures

-

Inhalation: Move the person to fresh air.[2] If breathing has stopped, begin rescue breathing (using universal precautions) and CPR if heart action has stopped.[8] Seek immediate medical attention.[2] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the skin with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2] Seek immediate medical attention.[2]

Section 5: Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.[8]

-

Disposal Procedures: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][13] Do not dispose of down the drain.[8]

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides the technical framework for safe handling, but it is the consistent and diligent application of these principles by every member of the scientific team that ensures a safe and productive research environment. By understanding the underlying scientific reasons for these precautions, researchers can move forward with their work, confident in their ability to manage the risks associated with this promising class of compounds.

References

-

New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2016). Proposed Occupational Exposure Limits for Furans. PNNL-25790. Retrieved from [Link]

-

WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2018). Chronic Hanford Tank Farm Occupational Exposure Limits (HTFOELs): 2018 Update. PNNL-26775 Rev. 1. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

-

UCLA Environment, Health & Safety. (n.d.). Furan. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

-

PubMed. (2022, August 13). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Retrieved from [Link]

Sources

- 1. pnnl.gov [pnnl.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. scribd.com [scribd.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nj.gov [nj.gov]

- 9. worksafebc.com [worksafebc.com]

- 10. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wcu.edu [wcu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. prod.adv-bio.com [prod.adv-bio.com]

- 18. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. bu.edu [bu.edu]

The Ubiquitous Furan: A Technical Guide to the Natural Occurrence of 2-Methylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in a vast array of naturally occurring and synthetic bioactive molecules. Among its numerous derivatives, 2-methylfuran has garnered significant attention due to its widespread presence in the environment, its role as a key aroma compound, and its emerging potential in pharmaceutical and biofuel applications. This technical guide provides a comprehensive overview of the natural occurrence of 2-methylfuran and its derivatives, delving into their biosynthetic origins, distribution in the plant and microbial kingdoms, and the analytical methodologies employed for their characterization. Furthermore, we explore the diverse biological activities exhibited by these compounds, offering insights for their potential exploitation in drug discovery and development.

Introduction: The Significance of the 2-Methylfuran Moiety

2-Methylfuran (sylvan) is a volatile organic compound (VOC) characterized by its distinct chocolate-like, ethereal odor[1]. While it is a well-known product of thermal food processing, its natural occurrence extends to a variety of plants and microorganisms[1][2]. The presence of the 2-methylfuran moiety in more complex natural products contributes to a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a fertile ground for scientific investigation[3][4]. For drug development professionals, understanding the natural sources, biosynthesis, and bioactivity of these derivatives is paramount for identifying novel therapeutic leads and developing innovative nature-inspired synthetic strategies. This guide aims to bridge the gap between the disparate fields of natural product chemistry, analytical science, and pharmacology to provide a holistic understanding of naturally occurring 2-methylfuran derivatives.

Biosynthesis and Natural Formation: A Tale of Two Pathways

The presence of 2-methylfuran and its derivatives in nature is primarily attributed to two distinct routes: abiotic chemical formation, particularly during the thermal processing of food, and enzymatic biosynthesis within living organisms.

The Maillard Reaction: A Culinary Catalyst for 2-Methylfuran Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major contributor to the formation of 2-methylfuran in cooked and roasted foods. This process is responsible for the desirable flavors and aromas in a wide range of products, including coffee, baked goods, and roasted meats. The formation of 2-methylfuran in this context is thought to proceed through the interaction of C2 and C3 sugar fragments with amino acids, with lactaldehyde (the Strecker aldehyde of threonine) serving as a key intermediate in an aldol-type condensation reaction.

Enzymatic Biosynthesis: Nature's Molecular Machinery

While the Maillard reaction explains the presence of 2-methylfuran in processed foods, its occurrence in living organisms points to sophisticated enzymatic pathways. The biosynthesis of furan-containing natural products is a testament to the versatility of nature's catalysts.

Furan Fatty Acid (FuFA) Biosynthesis: In some bacteria, a pathway for the formation of methylated furan fatty acids has been elucidated[5]. This process involves the modification of a pre-existing fatty acid chain through a series of enzymatic steps, including methylation, desaturation, and an oxygen-dependent cyclization to form the furan ring[5][6]. The oxygen atom incorporated into the furan ring is derived from atmospheric oxygen (O₂)[5].

Furofuran Biosynthesis in Fungi: In the biosynthesis of the mycotoxin erythroskyrine, a flavin-dependent enzyme has been shown to catalyze a two-step epoxidation-epoxide opening cascade to form a furofuran skeleton[7]. This highlights a distinct enzymatic strategy for the construction of fused furan ring systems.

While the direct enzymatic synthesis of 2-methylfuran in plants and fungi is not as well-characterized as the pathways for more complex furanoids, it is likely to involve the cyclization and modification of carbohydrate or polyketide precursors. Further research is needed to fully elucidate these pathways.

Natural Occurrence of 2-Methylfuran and Its Derivatives

2-Methylfuran and its derivatives are found in a diverse range of natural sources, from the aromatic leaves of Mediterranean shrubs to the complex metabolic outputs of microorganisms.

In the Plant Kingdom

2-Methylfuran has been identified as a volatile component in several plant species, contributing to their characteristic aroma.

-

Myrtle (Myrtus communis) and Dutch Lavender (Lavandula x intermedia): These aromatic plants are noted natural sources of 2-methylfuran[1][8]. The compound is a component of their essential oils and contributes to their complex fragrance profiles.

-

Panax ginseng: This well-known medicinal plant has also been reported to contain 2-methylfuran[2].

The production of volatile organic compounds, including 2-methylfuran, in plants is influenced by a variety of environmental factors such as temperature, light intensity, and water availability[3][9][10][11]. These factors can affect the enzymatic activity and the availability of precursors, leading to variations in the concentration and emission of these compounds.

In the Microbial World

Microorganisms, particularly fungi, are prolific producers of a vast array of secondary metabolites, including furan derivatives.

-

Fusarium poae: This fungal species is a known producer of 2-methylfuran[2].

-

Endophytic Fungi: Various endophytic fungi, which reside within plant tissues, have been found to produce furan derivatives[12][13][14][15][16]. For instance, an endophytic Aspergillus flavus isolated from Cephalotaxus fortunei was shown to produce furan derivatives with antibacterial activity[16]. The production of these secondary metabolites by fungi is highly dependent on growth conditions, including the composition of the culture medium, pH, and temperature[8][17][18][19][20].

The following table summarizes the known natural sources of 2-methylfuran and its derivatives:

| Organism/Source | Compound(s) | Reference(s) |

| Myrtus communis (Myrtle) | 2-Methylfuran | [1][8] |

| Lavandula x intermedia (Dutch Lavender) | 2-Methylfuran | [1][8] |

| Panax ginseng | 2-Methylfuran | [2] |

| Fusarium poae | 2-Methylfuran | [2] |

| Endophytic Fungi (e.g., Aspergillus flavus) | Furan derivatives | [12][16] |

| Roasted Coffee | 2-Methylfuran | [21] |

| Canned and Jarred Foods | 2-Methylfuran, 3-Methylfuran | [21] |

Biological Activities and Pharmacological Potential

Naturally occurring and synthetic furan derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous furan derivatives have demonstrated potent activity against a variety of pathogenic microorganisms.

-

Antibacterial Effects: Furan-containing compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria[22]. For example, furan derivatives isolated from endophytic fungi have displayed significant antibacterial activity against Staphylococcus aureus[16].

-

Antifungal Properties: Certain furan derivatives are effective against fungal pathogens such as Candida and Aspergillus species.

-

Biofilm Inhibition: Some furanones, a class of furan derivatives, have been shown to prevent the formation of bacterial biofilms, a key factor in persistent infections[23].

The antimicrobial mechanism of furan derivatives is often attributed to their ability to interfere with key cellular processes, such as energy metabolism and enzyme function[3][24].

Anti-inflammatory Effects

Furan derivatives have also been recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by:

-

Inhibiting Cyclooxygenase (COX) Enzymes: Some furan-containing molecules can act as inhibitors of COX enzymes, which are key mediators of inflammation.

-

Modulating Signaling Pathways: Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ[3][4].

The anti-inflammatory potential of these compounds makes them promising candidates for the development of novel treatments for a range of inflammatory disorders.

Analytical Methodologies for the Characterization of 2-Methylfuran Derivatives

The volatile nature and often low concentrations of 2-methylfuran and its derivatives in natural matrices necessitate sensitive and selective analytical techniques for their detection and quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed method for this purpose.

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Methylfuran in a Plant Matrix

This protocol provides a general framework for the analysis of 2-methylfuran in a plant leaf sample. Optimization of specific parameters may be required depending on the exact matrix and instrumentation.

1. Sample Preparation: a. Collect fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. b. Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder. c. Accurately weigh approximately 0.1 g of the powdered sample into a 22 mL headspace vial.

2. Internal Standard Spiking: a. Prepare a stock solution of a suitable internal standard (e.g., 2-methylfuran-d6) in methanol. b. Add a known volume (e.g., 50 µL) of the internal standard solution to the headspace vial containing the sample.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Tightly seal the headspace vial. b. Place the vial in the autosampler of the HS-SPME system. c. Equilibration: Incubate the sample at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace[25]. d. Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 40 minutes) to adsorb the analytes[25].

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 280°C) for thermal desorption of the analytes onto the GC column[25]. b. Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds. c. Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

5. Data Analysis: a. Identify 2-methylfuran based on its retention time and mass spectrum, comparing it to an authentic standard. b. Quantify the concentration of 2-methylfuran by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Conclusion and Future Perspectives

The natural occurrence of 2-methylfuran and its derivatives is a testament to the chemical ingenuity of nature. From the flavor-generating reactions in our food to the intricate enzymatic pathways in plants and microbes, these compounds are ubiquitous. For researchers and drug development professionals, the diverse biological activities of furan derivatives offer a rich source of inspiration for the design of novel therapeutics.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of 2-methylfuran and its derivatives in plants and microorganisms will be crucial for their biotechnological production.

-

Discovery of Novel Derivatives: Exploring diverse and underexplored ecological niches, such as marine environments and the microbiomes of unique plant species, is likely to yield novel furan-containing natural products with unique biological activities.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the antimicrobial and anti-inflammatory effects of these compounds will be essential for their rational design and development as therapeutic agents.

By integrating the principles of natural product chemistry, analytical science, and pharmacology, the scientific community can continue to unlock the full potential of this fascinating class of naturally occurring molecules.

References

-

Alizadeh, A., Ghorbani, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-